molecular formula C13H16N2O B14374515 2-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-1-carboxamide CAS No. 89731-90-8

2-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14374515
CAS No.: 89731-90-8
M. Wt: 216.28 g/mol
InChI Key: NFQJHCHSGCXMTB-UHFFFAOYSA-N
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Description

2-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-1-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-1-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-1-carboxamide can be compared with other indole derivatives, such as:

This compound’s unique structure and properties distinguish it from other indole derivatives, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

89731-90-8

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-methyl-N-prop-2-enyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C13H16N2O/c1-3-8-14-13(16)15-10(2)9-11-6-4-5-7-12(11)15/h3-7,10H,1,8-9H2,2H3,(H,14,16)

InChI Key

NFQJHCHSGCXMTB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NCC=C

Origin of Product

United States

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